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Cat. No.: B166931 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-2-hydroxymethylindane

Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-
Amino-2-hydroxymethylindane (CAS: 136834-85-0), a versatile bicyclic compound with

significant potential in medicinal chemistry and asymmetric synthesis.[1][2] As a molecule

combining an indane skeleton with primary amino and hydroxyl functionalities, its unambiguous

characterization is paramount for any research or development application. This document

moves beyond a simple recitation of data, offering a deep dive into the causality behind the

spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). We present detailed, field-proven protocols and

interpretative guidance grounded in fundamental principles and data from analogous

structures, establishing a self-validating system for confirming the compound's identity, purity,

and structure.

Introduction: The Structural Significance of 2-
Amino-2-hydroxymethylindane
The indane scaffold is a privileged structure in drug discovery, forming the core of numerous

biologically active agents.[2] The specific derivative, 2-Amino-2-hydroxymethylindane,

introduces two key functional groups—an amine and a primary alcohol—at a stereocenter. This

unique arrangement makes it a valuable chiral building block for more complex molecules.[1]
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Given its molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , a multi-

faceted spectroscopic approach is essential for its definitive characterization.[1][3] This guide

provides the strategic rationale and technical protocols for achieving this confirmation.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom

numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-Amino-2-hydroxymethylindane with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

detailed information about the carbon-hydrogen framework. For a novel or sparsely

documented compound like 2-Amino-2-hydroxymethylindane, both ¹H and ¹³C NMR are

indispensable.

Rationale for Experimental Design
The choice of solvent is the first critical decision. While CDCl₃ is common, its acidic deuterium

can sometimes lead to the exchange and disappearance of labile N-H and O-H protons.

Therefore, DMSO-d₆ is the preferred solvent. Its ability to form hydrogen bonds helps to slow

the exchange of the amine and hydroxyl protons, allowing them to be observed as distinct,

albeit often broad, signals. This choice directly facilitates a more complete structural picture

from a single experiment.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~10-15 mg of 2-Amino-2-hydroxymethylindane in ~0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths

provide better signal dispersion, which is crucial for resolving the complex aromatic and

aliphatic regions of this molecule.

¹H NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.vulcanchem.com/product/vc21254277
https://www.aablocks.com/prod/136834-85-0
https://www.benchchem.com/product/b166931?utm_src=pdf-body
https://www.benchchem.com/product/b166931?utm_src=pdf-body
https://www.benchchem.com/product/b166931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard 1D proton spectrum with a 30° pulse angle and a relaxation delay of 2

seconds to ensure quantitative integration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more)

and a longer relaxation delay (5 seconds) are necessary to obtain a good signal-to-noise

ratio, especially for the quaternary carbons (C2, C3a, C7a).

Predicted ¹H NMR Spectral Data Analysis (in DMSO-d₆)
The structure suggests distinct regions in the ¹H NMR spectrum: the aromatic region (protons

on C4-C7), the benzylic methylene protons (C1 and C3), and the protons associated with the

functional groups at C2.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale &
Expert
Insights

Ar-H (H4, H5,

H6, H7)
7.10 - 7.30 Multiplet (m) 4H

Protons on the

benzene ring

typically resonate

in this region.

The overlapping

signals from

these four non-

equivalent

protons will

create a complex

multiplet.

-OH (on C8) ~4.5 - 5.0
Broad Singlet (br

s)
1H

The hydroxyl

proton is labile

and its chemical

shift is

concentration-

dependent. In

DMSO, it

appears as a

broad singlet due

to hydrogen

bonding and

exchange.

-CH₂OH (H8) ~3.5 - 3.7 Singlet (s) 2H These methylene

protons are

adjacent to a

hydroxyl group

and a quaternary

carbon (C2), so

they will not be

split. Their

proximity to the

electronegative
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oxygen shifts

them downfield.

-CH₂- (H1, H3) 2.80 - 3.20
AB quartet or two

Doublets (d)
4H

The four protons

at the C1 and C3

positions are

diastereotopic

due to the chiral

center at C2.

They will likely

appear as a

complex set of

signals, possibly

two distinct AB

quartets or

overlapping

doublets of

doublets, in the

benzylic region.

-NH₂ ~1.5 - 2.5
Broad Singlet (br

s)
2H

The primary

amine protons

are also labile.

Their signal is

typically broad

and its chemical

shift can vary.

This signal will

disappear upon

D₂O exchange,

providing

definitive

confirmation.

Predicted ¹³C NMR Spectral Data Analysis (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as C4/C7 and

C5/C6 are chemically non-equivalent.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale & Expert
Insights

Ar-C (Quaternary, C3a, C7a) 140 - 145

These two quaternary carbons

are part of the aromatic ring

and serve as the fusion points

for the five-membered ring.

They are expected to be the

most downfield of the sp²

carbons.

Ar-CH (C4, C5, C6, C7) 124 - 128

Four distinct signals are

expected for the aromatic CH

carbons, typically appearing in

this range for benzene

derivatives.[4]

-C-OH (C8) 65 - 70

This sp³ carbon is directly

attached to an electronegative

oxygen atom, causing a

significant downfield shift into

the characteristic range for

carbons in alcohols.

-C-NH₂ (C2) 55 - 60

The quaternary carbon bearing

the amino and hydroxymethyl

groups. Its shift is influenced

by both the nitrogen and the

surrounding alkyl framework.

-CH₂- (C1, C3) 35 - 40

These two equivalent benzylic

sp³ carbons are shielded

relative to the other carbons

and will appear in the aliphatic

region of the spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and powerful technique for identifying the key functional groups

present in a molecule. For 2-Amino-2-hydroxymethylindane, IR is used to confirm the

presence of the O-H, N-H, and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
ATR is the modern method of choice over traditional KBr pellets due to its simplicity and

reproducibility.

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Amino-2-
hydroxymethylindane sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range

of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal must be

recorded immediately prior to the sample analysis and automatically subtracted.

Predicted IR Spectral Data Analysis
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Wavenumber
(cm⁻¹)

Vibration Type
Expected
Appearance

Rationale &
Causality

3500 - 3200
O-H stretch (alcohol)

& N-H stretch (amine)
Broad, strong band

This region will be

dominated by a very

broad absorption due

to hydrogen-bonded

O-H stretching.

Overlapped on this

broad peak, two

sharper N-H

stretching bands

characteristic of a

primary amine may be

visible.[5][6]

3100 - 3000 C-H stretch (aromatic) Sharp, medium

These absorptions are

characteristic of sp² C-

H bonds in the

benzene ring.

3000 - 2850 C-H stretch (aliphatic) Sharp, medium

These peaks

correspond to the sp³

C-H bonds of the

methylene groups in

the five-membered

ring (C1, C3, C8).

~1600, ~1475
C=C stretch

(aromatic)
Medium to sharp

These two bands are

diagnostic for the

carbon-carbon double

bond stretching within

the benzene ring.

~1100 C-O stretch (alcohol) Strong, sharp

A strong absorption in

this region confirms

the presence of the C-

O single bond of the

primary alcohol.
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~800-700
C-H bend (aromatic

out-of-plane)
Strong

The pattern of this

absorption can

sometimes give clues

about the substitution

pattern on the

aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft

ionization technique ideal for this molecule, as it is likely to produce a strong protonated

molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of

methanol and water (e.g., 50:50 v/v) with 0.1% formic acid. The acid is crucial as it facilitates

the protonation of the basic amino group, ensuring efficient ionization.

Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution

mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

Analysis: Acquire spectra in positive ion mode. The high-resolution instrument allows for the

determination of the exact mass, which can be used to confirm the elemental formula

(C₁₀H₁₃NO).

Predicted Mass Spectrum and Fragmentation Analysis
The primary goal is to observe the protonated molecule and then analyze its fragmentation

products (MS/MS) to piece the structure together.

Expected Molecular Ion: For C₁₀H₁₃NO, the expected monoisotopic mass is 163.0997 g/mol

. In positive mode ESI-MS, the primary ion observed will be the protonated molecule,

[M+H]⁺, at m/z 164.1075.
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Proposed Fragmentation Pathway: The fragmentation is driven by the loss of small, stable

neutral molecules from the protonated parent ion. The most logical losses are water (from

the hydroxyl group) and ammonia (from the amino group).

[M+H]⁺
m/z = 164.11

[M+H - H₂O]⁺
m/z = 146.09

- H₂O

[M+H - NH₃]⁺
m/z = 147.10

- NH₃

[M+H - CH₂OH]⁺
m/z = 133.09

- •CH₂OH

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Amino-2-hydroxymethylindane.

Summary of Expected Key Fragments:

m/z Value Proposed Fragment Rationale

164.11 [C₁₀H₁₄NO]⁺
Protonated molecular ion

([M+H]⁺)

147.10 [C₁₀H₁₃O]⁺

Loss of a neutral ammonia

(NH₃) molecule from the

parent ion.

146.09 [C₁₀H₁₂N]⁺
Loss of a neutral water (H₂O)

molecule from the parent ion.

133.09 [C₉H₁₁N]⁺

Loss of the hydroxymethyl

radical (•CH₂OH),

corresponding to the 2-

aminoindane cation.[7]

Integrated Spectroscopic Analysis: A Self-Validating
System
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No single technique provides the complete picture. The power of this multi-technique approach

lies in its ability to provide orthogonal, self-validating data points that, when combined, lead to

an unambiguous structural confirmation.

Spectroscopic Data Acquisition

Data Interpretation & Validation

MS
(Molecular Formula & Fragments)

Molecular Weight Confirmed
(m/z 164.11 for [M+H]⁺)

NMR
(C-H Framework)

Connectivity Confirmed
(Aromatic, Aliphatic, Quaternary C2)

IR
(Functional Groups)

Functional Groups Confirmed
(-OH, -NH₂, Aromatic)

Unambiguous Structure Elucidation of
2-Amino-2-hydroxymethylindane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Amino-2-hydroxymethylindane (136834-85-0) for sale [vulcanchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. aablocks.com [aablocks.com]

4. organicchemistrydata.org [organicchemistrydata.org]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b166931?utm_src=pdf-body-img
https://www.benchchem.com/product/b166931?utm_src=pdf-custom-synthesis
https://www.vulcanchem.com/product/vc21254277
https://pdf.benchchem.com/1671/In_Depth_Technical_Guide_to_the_Spectroscopic_Analysis_and_Characterization_of_New_Indan_Derivatives.pdf
https://www.aablocks.com/prod/136834-85-0
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig1_342692206
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional
groups present finger print for identification of isopentane image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

7. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Amino-2-hydroxymethylindane spectral data analysis
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166931#2-amino-2-hydroxymethylindane-spectral-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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